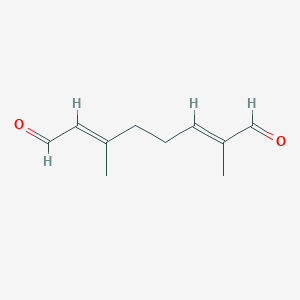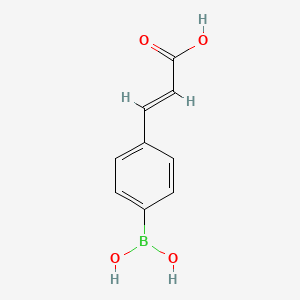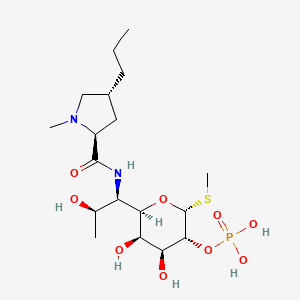
Vismodegib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vismodegib-d4 is a deuterated form of Vismodegib, a small molecule inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in cell growth and differentiation during embryonic development and is implicated in the pathogenesis of several cancers, including basal cell carcinoma. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s metabolism and distribution better.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vismodegib-d4 involves the incorporation of deuterium atoms into the Vismodegib molecule. One common method is the catalytic hydrogenation of Vismodegib using deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions to ensure the efficient exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing Vismodegib and the catalyst, and the reaction is monitored to ensure complete deuteration. The product is then purified using standard techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Vismodegib-d4 is used in chemical research to study the stability and reactivity of deuterated compounds. It helps in understanding the kinetic isotope effect, which is the change in reaction rate caused by the substitution of a hydrogen atom with a deuterium atom.
Biology: In biological research, this compound is used to study the metabolism and distribution of Vismodegib in living organisms. The deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within the body.
Medicine: this compound is used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing dosing regimens and improving the drug’s efficacy and safety profile.
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and delivery systems. It helps in understanding the drug’s behavior under different conditions, which is essential for ensuring consistent quality and performance.
Mechanism of Action
Vismodegib-d4 exerts its effects by inhibiting the Hedgehog signaling pathway. It binds to the smoothened receptor, a key component of the pathway, preventing the activation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a means to study its pharmacokinetics more accurately.
Comparison with Similar Compounds
Sonidegib: Another Hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Glasdegib: A Hedgehog pathway inhibitor used in the treatment of acute myeloid leukemia.
Uniqueness: Vismodegib-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms increase the compound’s stability and allow for more accurate tracking of its metabolism and distribution. This makes this compound a valuable tool in drug development and research.
Properties
CAS No. |
1450990-33-6 |
|---|---|
Molecular Formula |
C₁₉H₁₀D₄Cl₂N₂O₃S |
Molecular Weight |
425.3 |
Synonyms |
GDC 0449-d4; 2-Chloro-N-[4-chloro-3-(2-pyridinyl)phenyl]-4-(methylsulfonyl)-benzamide-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










